molecular formula C34H49ClF2N2O3 B12702173 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride CAS No. 134069-56-0

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride

Cat. No.: B12702173
CAS No.: 134069-56-0
M. Wt: 607.2 g/mol
InChI Key: BKSBDIQSJYFMIX-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its potent inhibitory effects on neural calcium uptake. This compound has shown significant potential in protecting against brain edema and memory deficits induced by various neurotoxic agents .

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of intermediate compounds through reactions such as Strecker synthesis, partial hydrolysis, and N-cyanomethylation. The final product is obtained through cyclization, alkylation, or aralkylation, followed by dehydration and tetrazole ring formation . Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects by inhibiting neural calcium uptake, which is crucial in preventing calcium overload in neurons. This action helps protect against neurotoxicity and brain edema. The molecular targets include calcium channels and pathways involved in calcium homeostasis .

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives differ from other calcium antagonists like flunarizine and nimodipine in their pharmacological profile. Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable subject of scientific research and potential therapeutic applications.

Properties

CAS No.

134069-56-0

Molecular Formula

C34H49ClF2N2O3

Molecular Weight

607.2 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-decyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C34H48F2N2O3.ClH/c1-3-4-5-6-7-8-9-10-24-38-32(39)41-34(33(38,2)40)21-25-37(26-22-34)23-11-12-31(27-13-17-29(35)18-14-27)28-15-19-30(36)20-16-28;/h13-20,31,40H,3-12,21-26H2,1-2H3;1H

InChI Key

BKSBDIQSJYFMIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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